1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives, including the specified compound, have been utilized in chemical synthesis. For instance, they have been converted into various derivatives through the Mannich reaction, yielding products like N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives. This demonstrates the compound's versatility in chemical synthesis and its potential in creating a range of chemical derivatives (Dotsenko et al., 2021).
Physical and Chemical Properties
The physical and chemical properties of dihydropyridine derivatives, including the compound , have been extensively studied. Measurements of density, viscosity, and ultrasonic velocities in various solvents have provided insights into solute-solvent and solute-solute interactions. This research is crucial for understanding the compound's behavior in different environments and can inform its applications in various fields (Baluja & Talaviya, 2016).
Crystal Structures and Molecular Interactions
The crystal structures and molecular interactions of compounds similar to 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have been analyzed. These studies, involving X-ray crystallography and Hirshfeld surface analysis, provide detailed information about the molecular arrangements and interactions, which are essential for understanding the compound's behavior in solid form (Naghiyev et al., 2022).
Biological Activity and Pharmacological Potential
The derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have shown promising results in antimicrobial activity studies. These studies indicate the potential of these compounds in the development of new antimicrobial agents, highlighting their significance in medicinal chemistry and pharmaceutical research (Ibrahim et al., 2011).
Fluorescent Properties
Certain derivatives of this compound have been synthesized and shown to exhibit red light emission. This suggests potential applications in the development of organic compounds with fluorescent properties, which could be useful in various fields such as bioimaging and sensor development (Darehkordi et al., 2018).
Properties
IUPAC Name |
1,2-diamino-4-(4-hydroxy-3-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-22-11-4-7(2-3-10(11)20)12-8(5-15)13(17)19(18)14(21)9(12)6-16/h2-4,20H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBGTDWVFYFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.